[(1,5-dimethyl-1H-pyrazol-4-yl)methyl](heptyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,5-dimethyl-1H-pyrazol-4-yl)methylamine is a compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of a heptyl group attached to the nitrogen atom and a dimethylpyrazole moiety. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
The synthesis of (1,5-dimethyl-1H-pyrazol-4-yl)methylamine typically involves the alkylation of 1,5-dimethylpyrazole with heptyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures. The product is then purified by recrystallization or column chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
(1,5-dimethyl-1H-pyrazol-4-yl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents like ethanol or acetonitrile. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
(1,5-dimethyl-1H-pyrazol-4-yl)methylamine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with catalytic properties.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases due to its bioactive properties.
Mechanism of Action
The mechanism of action of (1,5-dimethyl-1H-pyrazol-4-yl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .
Comparison with Similar Compounds
(1,5-dimethyl-1H-pyrazol-4-yl)methylamine can be compared with other pyrazole derivatives, such as:
1,3-dimethylpyrazole: Similar in structure but lacks the heptyl group, leading to different chemical and biological properties.
1,5-dimethylpyrazole: Similar core structure but without the heptyl group, affecting its reactivity and applications.
3,5-dimethylpyrazole: Another isomer with different substitution patterns, leading to variations in chemical behavior and biological activity.
The uniqueness of (1,5-dimethyl-1H-pyrazol-4-yl)methylamine lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C13H25N3 |
---|---|
Molecular Weight |
223.36 g/mol |
IUPAC Name |
N-[(1,5-dimethylpyrazol-4-yl)methyl]heptan-1-amine |
InChI |
InChI=1S/C13H25N3/c1-4-5-6-7-8-9-14-10-13-11-15-16(3)12(13)2/h11,14H,4-10H2,1-3H3 |
InChI Key |
SHEQOUBDZDUZNY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCNCC1=C(N(N=C1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.